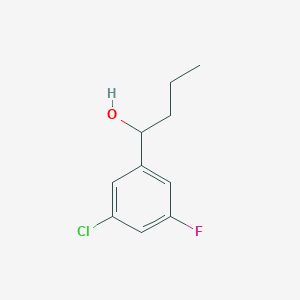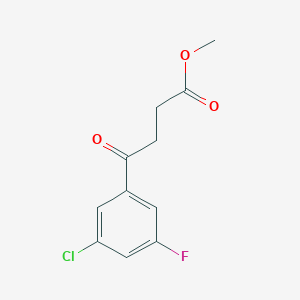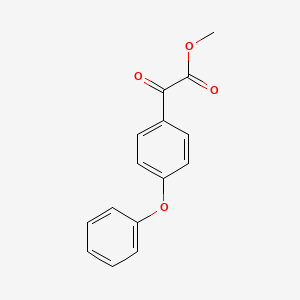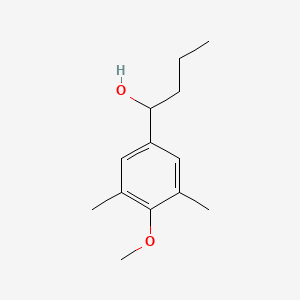
1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol typically involves the alkylation of a substituted phenol followed by reduction. One common method is the Friedel-Crafts alkylation of 3,5-dimethyl-4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanone.
Reduction: 1-(3,5-Dimethyl-4-methoxyphenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes like reduced inflammation or pain relief.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethyl-4-hydroxyphenyl)-1-butanol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3,5-Dimethylphenyl)-1-butanol: Lacks the methoxy group, leading to different chemical properties and reactivity.
1-(4-Methoxyphenyl)-1-butanol: Similar but without the dimethyl substitutions on the phenyl ring.
Uniqueness
1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol is unique due to the combination of its methoxy and dimethyl substitutions, which confer specific steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-6-12(14)11-7-9(2)13(15-4)10(3)8-11/h7-8,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYWMWWQOQAQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)C)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
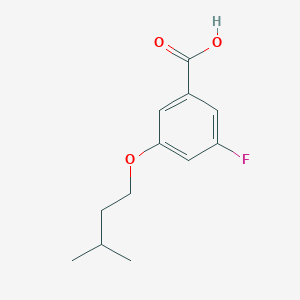

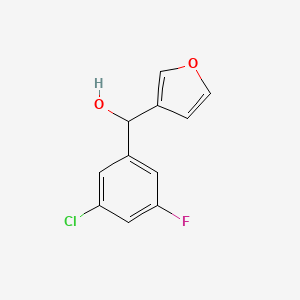
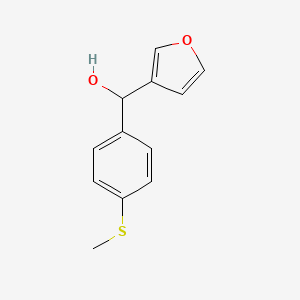
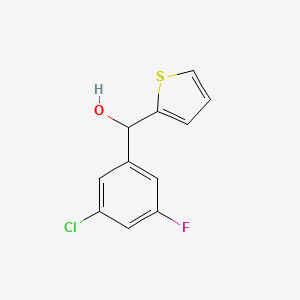
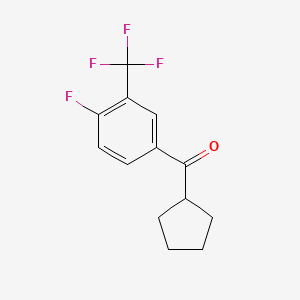
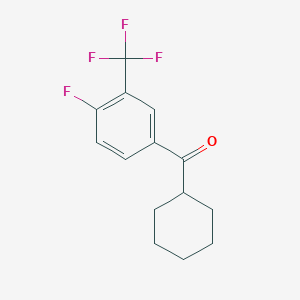
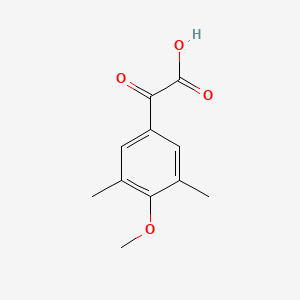
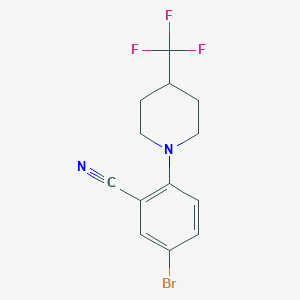
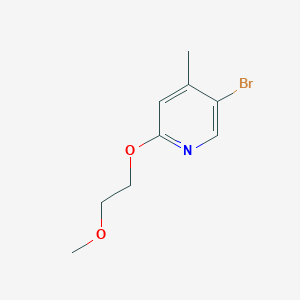
![2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine](/img/structure/B7976379.png)
